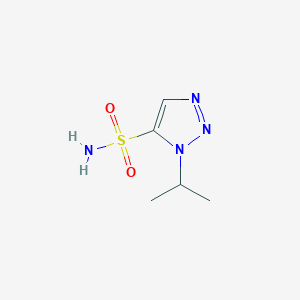

1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide

CAS No.:

Cat. No.: VC20437940

Molecular Formula: C5H10N4O2S

Molecular Weight: 190.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N4O2S |

|---|---|

| Molecular Weight | 190.23 g/mol |

| IUPAC Name | 3-propan-2-yltriazole-4-sulfonamide |

| Standard InChI | InChI=1S/C5H10N4O2S/c1-4(2)9-5(3-7-8-9)12(6,10)11/h3-4H,1-2H3,(H2,6,10,11) |

| Standard InChI Key | XOFMCLKKPSVYNY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=CN=N1)S(=O)(=O)N |

Introduction

Structural and Chemical Properties

The 1,2,3-triazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, conferring stability through resonance and dipole interactions. The isopropyl group at N1 introduces steric bulk, which may influence binding interactions in biological systems, while the sulfonamide group at C5 enhances hydrophilicity and potential hydrogen-bonding capabilities .

Table 1: Key Structural Features of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide

| Feature | Description |

|---|---|

| Molecular Formula | C₅H₁₀N₄O₂S |

| Molecular Weight | 190.23 g/mol |

| Substituents | N1: Isopropyl (-CH(CH₃)₂); C5: Sulfonamide (-SO₂NH₂) |

| Aromatic System | 1,2,3-Triazole core with delocalized π-electrons |

| Hydrogen Bond Acceptors | Triazole N atoms, sulfonamide O and N atoms |

The sulfonamide group is a known zinc-binding motif in carbonic anhydrase (CA) inhibitors, while triazoles contribute to metabolic stability and bioavailability . Computational modeling suggests that the isopropyl group may occupy hydrophobic pockets in enzyme active sites, as seen in analogous CA inhibitors .

Synthetic Strategies

The synthesis of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide can be inferred from methodologies used for related triazole-sulfonamide hybrids. Two primary approaches dominate the literature:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a cornerstone for constructing 1,2,3-triazoles. For this compound, the reaction would involve:

-

Synthesis of an azide precursor: Isopropyl azide could be prepared via diazotization of isopropylamine followed by sodium azide treatment .

-

Preparation of a sulfonamide-bearing alkyne: Propargyl sulfonamide derivatives are accessible through nucleophilic substitution of propargyl bromide with sulfonamide nucleophiles .

-

Cycloaddition: Reacting the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) yields the 1,4-disubstituted triazole .

Representative Reaction Scheme:

This method aligns with protocols used to generate analogs such as 4-((5-isopropyl-2-methylphenoxy)methyl)-1-phenyl-1H-1,2,3-triazole (compound 5a in ), where yields exceeded 85% under optimized conditions .

Post-Functionalization of Preformed Triazoles

An alternative route involves introducing the sulfonamide group after triazole formation. For example, sulfonylation of a 5-amino-triazole intermediate could be achieved using sulfonyl chlorides, though this approach risks regioselectivity challenges .

Spectroscopic Characterization

While direct data for 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide are unavailable, analogous compounds provide insights into expected spectral profiles:

Table 2: Predicted Spectroscopic Data Based on Analogs

| Technique | Key Signals |

|---|---|

| ¹H NMR | - Triazole H: δ 7.98–8.15 (s, 1H) |

| - Isopropyl CH: δ 2.88 (septet, J=6.9 Hz); CH₃: δ 1.24 (d, J=6.9 Hz) | |

| - Sulfonamide NH₂: δ 5.5–6.0 (broad, exchangeable) | |

| ¹³C NMR | - Triazole C: δ 145–148 |

| - Isopropyl C: δ 24–34 | |

| - Sulfonamide S=O: δ ~130 (quart. C) | |

| ESI-MS | [M + H]⁺: m/z 191.1; [M + Na]⁺: m/z 213.1 |

These predictions align with data for compounds like 5c (1-(4-chlorophenyl)-4-((5-isopropyl-2-methylphenoxy)methyl)-1H-1,2,3-triazole), which showed a molecular ion at m/z 342.1 [M + H]⁺ .

Biological Activity and Applications

Triazole-sulfonamide hybrids are explored for diverse pharmacological activities:

Carbonic Anhydrase Inhibition

In , triazino[5,6-b]indole-sulfonamide hybrids exhibited nanomolar CA inhibition (e.g., 6a–6o, Kᵢ = 4.1–82.3 nM). The sulfonamide group coordinates the catalytic zinc ion, while the triazole linker optimizes hydrophobic interactions . The isopropyl substituent in 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide may similarly enhance binding in CA isoforms.

Antimicrobial Activity

Compound 5u from , a triazole derivative, showed bacteriostatic activity against Streptococcus pneumoniae (IC₅₀ = 8.2 µg/mL) and inhibited biofilm formation by 67% at 16 µg/mL . The sulfonamide moiety’s role in disrupting bacterial folate synthesis could synergize with triazole-mediated membrane interactions.

Table 3: Hypothetical Activity Profile of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide

Challenges and Future Directions

Current synthetic routes face scalability issues due to the stoichiometric use of copper catalysts. Recent advances in flow chemistry or photocatalyzed azide-alkyne cycloadditions could address this . Additionally, the compound’s solubility profile may require formulation optimization for in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume